

A Comprehensive Technical Guide to 2-(3,5-dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Dibromobenzyl cyanide*

Cat. No.: *B061878*

[Get Quote](#)

Executive Summary: 2-(3,5-dibromophenyl)acetonitrile, commonly known as **3,5-Dibromobenzyl cyanide**, is a polyfunctional synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive nitrile group, two aryl bromide positions amenable to cross-coupling, and an active methylene bridge, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key synthetic transformations, and its potential applications in drug discovery, grounded in established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. The nomenclature and key identifiers for this compound are standardized across major chemical databases.

Nomenclature and Identifiers

Identifier	Value	Source
IUPAC Name	2-(3,5-dibromophenyl)acetonitrile	[1]
Common Name	3,5-Dibromobenzyl cyanide	[1] [2]
CAS Number	188347-48-0	[1] [2]
Molecular Formula	C ₈ H ₅ Br ₂ N	[1]
Canonical SMILES	C1=C(C=C(C=C1Br)Br)CC#N	[1]
InChIKey	RDFAWEAQRRJHDC-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in solution, its reactivity, and the methods appropriate for its purification and handling. The data presented below are primarily computed properties sourced from reputable chemical databases.

Property	Value	Unit	Source
Molecular Weight	274.94	g/mol	[1]
Monoisotopic Mass	272.87887	Da	[1]
XLogP3-AA	3.0	[1]	
Topological Polar Surface Area	23.8	Å ²	[1]
Hydrogen Bond Donor Count	0	[1]	
Hydrogen Bond Acceptor Count	1	[1]	
Rotatable Bond Count	1	[1]	

Synthesis and Purification

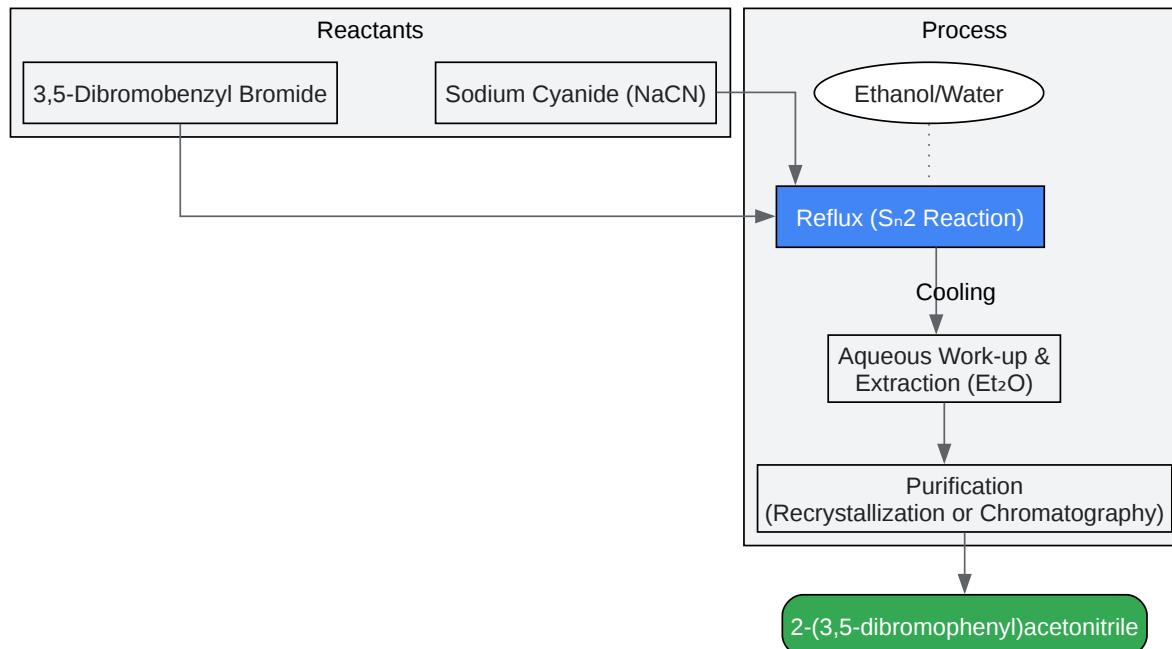
The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzylic halide with an inorganic cyanide salt. This S_N2 reaction is efficient and utilizes readily available starting materials.

Synthetic Strategy: Nucleophilic Cyanation

The synthesis proceeds by reacting 3,5-Dibromobenzyl bromide with sodium or potassium cyanide. The cyanide anion (CN^-) acts as a potent nucleophile, displacing the bromide from the benzylic carbon. The choice of a polar protic solvent system, such as an ethanol/water mixture, is a critical experimental parameter. This solvent choice is causal to the reaction's success as it must solubilize both the organic substrate (3,5-Dibromobenzyl bromide) and the inorganic nucleophile (e.g., $NaCN$), facilitating their interaction.^{[3][4]} Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energetic barrier of the S_N2 transition state.

Detailed Experimental Protocol: Synthesis of 2-(3,5-dibromophenyl)acetonitrile

This protocol is adapted from established procedures for analogous benzyl cyanides and should be performed by trained chemists with appropriate safety precautions.^{[3][4]}


Reagents:

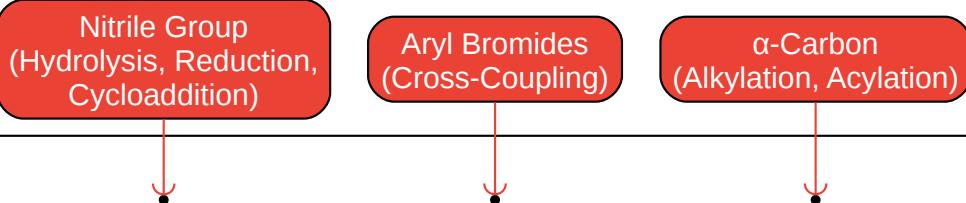
- 3,5-Dibromobenzyl bromide (1.0 eq.)^[5]
- Sodium cyanide ($NaCN$) (1.2 eq.)
- Ethanol (95%)
- Deionized Water
- Diethyl ether
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-Dibromobenzyl bromide in a minimal amount of 95% ethanol.
- Nucleophile Addition: In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide. Add this solution to the stirred ethanolic solution of the benzyl bromide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
- Reaction: Heat the biphasic mixture to reflux (typically ~80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 3-5 hours).
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with deionized water.
- Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
- Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove residual inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude 2-(3,5-dibromophenyl)acetonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: S_n2 synthesis of 2-(3,5-dibromophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3,5-dibromophenyl)acetonitrile lies in its three distinct reactive centers, which can be manipulated selectively to build molecular complexity. This versatility makes it a powerful building block in multi-step syntheses.[6]

Overview of Reactive Centers

Structure

[Click to download full resolution via product page](#)

Caption: Key reactive sites of 2-(3,5-dibromophenyl)acetonitrile.

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into several other key moieties essential for drug development.

Hydrolysis of the nitrile under strong acidic or basic conditions provides the corresponding carboxylic acid, a common functional group in bioactive molecules.^[7]

Protocol (Basic Hydrolysis):

- Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in ethanol in a round-bottom flask.
- Add an aqueous solution of sodium hydroxide (e.g., 6 M, 3-5 eq.).
- Heat the mixture to reflux until TLC indicates complete consumption of the starting material. Ammonia gas will be evolved.
- Cool the mixture and remove the ethanol via rotary evaporation.
- Dilute the remaining aqueous solution with water and cool in an ice bath.
- Carefully acidify the solution with cold concentrated HCl until the pH is ~1-2.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-(3,5-dibromophenyl)acetic acid.

The reduction of the nitrile to a primary amine is a fundamental transformation for accessing a key pharmacophore.^[7] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.

Protocol (LiAlH₄ Reduction):

- Setup: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF).
- Addition: Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
- Reaction: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
- Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
- Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.
- Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Reactions of the Aryl Bromides

The two bromine atoms on the phenyl ring are prime handles for transition-metal-catalyzed cross-coupling reactions. This capability is paramount in medicinal chemistry for generating analogues and exploring structure-activity relationships (SAR). Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.^[6]

Applications in Medicinal Chemistry and Drug Development

Acetonitrile and its derivatives are critical components in the pharmaceutical industry, both as solvents and as synthetic substrates.[\[8\]](#)[\[9\]](#) The true value of 2-(3,5-dibromophenyl)acetonitrile lies in its role as a versatile scaffold.

- **Scaffold for Libraries:** The three reactive sites allow for a combinatorial approach to synthesis. One could first transform the nitrile, then perform sequential or differential cross-coupling reactions on the two bromine atoms to rapidly generate a library of diverse compounds for biological screening.
- **Access to Key Pharmacophores:** As demonstrated, the nitrile can be readily converted to a primary amine or a carboxylic acid. Primary amines are ubiquitous in pharmaceuticals for their basicity and ability to form salt bridges with biological targets. Carboxylic acids are key hydrogen bond donors and acceptors.
- **Bioisosteric Replacement:** The nitrile group itself, or its tetrazole derivative (formed via cycloaddition with an azide), can serve as a bioisostere for a carboxylic acid, offering a way to modulate physicochemical properties like acidity and cell permeability.[\[7\]](#)

Safety and Handling

2-(3,5-dibromophenyl)acetonitrile is a hazardous substance and must be handled with appropriate precautions. Its toxicity profile is related to that of other substituted acetonitriles, with the primary concern being the potential metabolic release of cyanide.[\[3\]](#)[\[10\]](#)

GHS Hazard Classification

Hazard Class	Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
Skin Irritation (Category 2)	H315: Causes skin irritation
Eye Irritation (Category 2A)	H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled
STOT SE 3	H335: May cause respiratory irritation

(Source: Aggregated data from PubChem)[\[1\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Due to its hazardous nature, it should be collected in a designated, sealed container for chemical waste disposal.

Conclusion

2-(3,5-dibromophenyl)acetonitrile is more than a simple chemical; it is a highly functionalized and versatile building block for advanced organic synthesis. Its predictable reactivity at the nitrile, aryl bromide, and alpha-carbon positions provides chemists in research and drug development with a reliable platform for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for unlocking its full potential in the pursuit of new therapeutic agents and functional materials.

References

- PrepChem. Preparation of bromobenzyl cyanide.
- PubChem. (3,5-Dibromophenyl)acetonitrile. National Center for Biotechnology Information.
- Wikipedia. Bromobenzyl cyanide.
- Cenmed Enterprises. 2-(3,5-dibromophenyl)acetonitrile.
- PubChem. (3-Bromophenyl)acetonitrile. National Center for Biotechnology Information.
- PubChem. 2-(2,5-Dibromophenyl)acetonitrile. National Center for Biotechnology Information.
- PubChem. Bromobenzyl Cyanide. National Center for Biotechnology Information.
- Organic Syntheses. Benzyl Cyanide.
- Exposome-Explorer. Bromobenzyl cyanide (T3D1693).
- PubChem. 3,5-Dibromobenzyl bromide. National Center for Biotechnology Information.

- MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.
- Lab Alley. Acetonitrile in the Pharmaceutical Industry.
- Publisso. Acetonitrile.
- ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (3,5-Dibromophenyl)acetonitrile | C8H5Br2N | CID 21628558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromobenzyl cyanide | 188347-48-0 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(3,5-dibromophenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061878#iupac-name-for-3-5-dibromobenzyl-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com